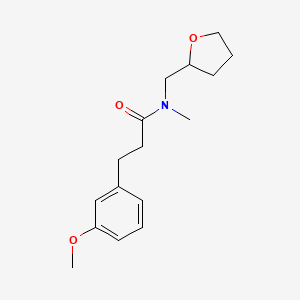
2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide, also known as BI-2536, is a small molecule inhibitor that has been extensively studied for its potential use as an anticancer agent. This compound is a member of the family of N-phenylacetamides and has been shown to have a potent inhibitory effect on the activity of Polo-like kinase 1 (Plk1), a protein kinase that plays an important role in cell division and proliferation.
作用機序
2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide inhibits Plk1 activity by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets involved in mitosis, leading to cell cycle arrest and apoptosis. Plk1 is involved in several stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide has been shown to induce mitotic arrest and cell death in cancer cells, both in vitro and in vivo. This compound has also been shown to have a synergistic effect with other anticancer agents, such as paclitaxel and gemcitabine. In addition, 2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide has been shown to have a low toxicity profile in noncancerous cells and tissues, making it a promising candidate for further development as an anticancer agent.
実験室実験の利点と制限
One advantage of 2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide is its potent inhibitory effect on Plk1 activity, making it a useful tool for studying the role of Plk1 in cell division and proliferation. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo. In addition, the synthesis of 2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide is complex and requires several steps, which may limit its availability for research purposes.
将来の方向性
There are several potential future directions for the development of 2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide as an anticancer agent. One direction is the development of more potent and selective Plk1 inhibitors that have a longer half-life and fewer off-target effects. Another direction is the combination of Plk1 inhibitors with other anticancer agents to enhance their effectiveness. Finally, the use of Plk1 inhibitors as a biomarker for cancer diagnosis and prognosis is also an area of active research.
合成法
The synthesis of 2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide involves several steps, starting with the reaction of 5-bromo-2-thiophenecarboxylic acid with thionyl chloride to form 5-bromo-2-thiophenyl chloride. This intermediate is then reacted with 2-amino-5-chlorobenzonitrile to form 2-(5-bromo-2-thiophenyl)-N-(2-cyano-5-chlorophenyl)acetamide. Finally, the cyano group is reduced to an amino group using lithium aluminum hydride, and the resulting compound is reacted with 6-chloroindazole to form 2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide.
科学的研究の応用
2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide has been extensively studied for its potential use as an anticancer agent. Plk1 is overexpressed in many types of cancer, and its inhibition has been shown to induce mitotic arrest and cell death. 2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide has been shown to have a potent inhibitory effect on Plk1 activity, leading to cell cycle arrest and apoptosis in cancer cells. This compound has been tested in preclinical models of various types of cancer, including breast, ovarian, lung, and prostate cancer, and has shown promising results.
特性
IUPAC Name |
2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3OS/c14-12-4-3-10(19-12)6-13(18)16-9-2-1-8-7-15-17-11(8)5-9/h1-5,7H,6H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRODKXZQCVXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CC3=CC=C(S3)Br)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole](/img/structure/B6638988.png)
![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)


![N-imidazo[1,2-a]pyridin-6-ylbutanamide](/img/structure/B6639010.png)
![N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6639014.png)







![2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene](/img/structure/B6639099.png)